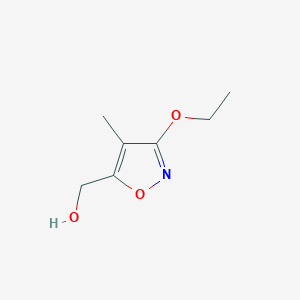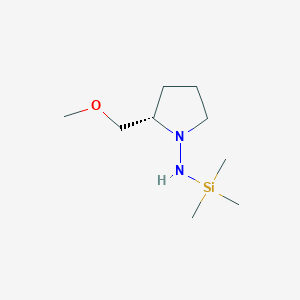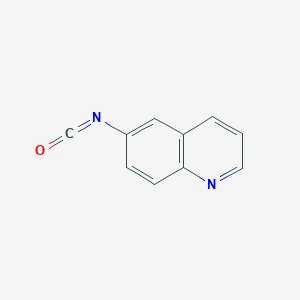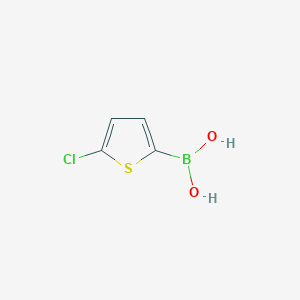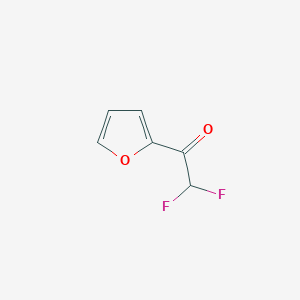
2,2-Difluoro-1-(2-furyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Difluoromethyl)(2-furyl) ketone is an organofluorine compound characterized by the presence of a difluoromethyl group attached to a 2-furyl ketone moiety. This compound is of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl group, which can enhance the biological activity and metabolic stability of the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethyl)(2-furyl) ketone typically involves the introduction of the difluoromethyl group into the 2-furyl ketone structure. One common method is the electrophilic fluorination of a precursor compound. For example, the reaction of 2-furyl lithium with ethyl difluoroacetate in the presence of boron trifluoride etherate can yield the desired product . Another approach involves the oxidation of 2,2-difluoroalkenylboranes to produce difluoromethyl ketones .
Industrial Production Methods
Industrial production of (Difluoromethyl)(2-furyl) ketone may involve large-scale electrophilic fluorination or the use of difluoroacetic acid derivatives as difluoroacylation agents. These methods are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(Difluoromethyl)(2-furyl) ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include difluoromethyl alcohols, difluoromethyl carboxylic acids, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
(Difluoromethyl)(2-furyl) ketone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable hydrates and hemiacetals.
Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of enzyme inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Difluoromethyl)(2-furyl) ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl ketones: These compounds have a trifluoromethyl group instead of a difluoromethyl group and are often used in similar applications.
Difluoromethyl carboxylic acids: These compounds are structurally similar but contain a carboxylic acid group instead of a ketone.
Fluorinated alcohols: These compounds have a hydroxyl group in place of the ketone.
Uniqueness
(Difluoromethyl)(2-furyl) ketone is unique due to its specific combination of the difluoromethyl group and the 2-furyl ketone moiety. This combination provides a balance of stability, reactivity, and biological activity that is not commonly found in other fluorinated compounds .
Eigenschaften
CAS-Nummer |
181059-87-0 |
|---|---|
Molekularformel |
C6H4F2O2 |
Molekulargewicht |
146.09 g/mol |
IUPAC-Name |
2,2-difluoro-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C6H4F2O2/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H |
InChI-Schlüssel |
KQJGKOTXUUYBHO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)C(F)F |
Kanonische SMILES |
C1=COC(=C1)C(=O)C(F)F |
Synonyme |
Ethanone, 2,2-difluoro-1-(2-furanyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



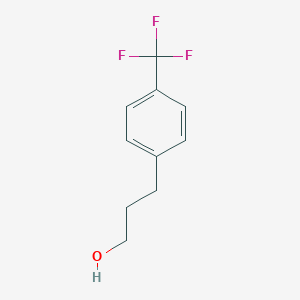
![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)

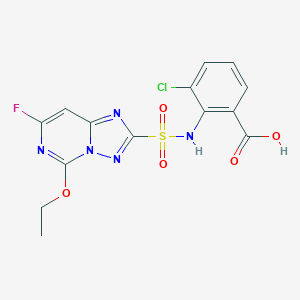
![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)
